

RI-962: A Comparative Analysis of a Potent and Selective RIPK1 Inhibitor

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Compound of Interest		
Compound Name:	RI-962	
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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **RI-962**'s Selectivity for RIPK1 Against Alternative Compounds, Supported by Experimental Data.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammatory and cell death signaling pathways, making it a compelling therapeutic target for a range of diseases. **RI-962** is a potent and selective inhibitor of RIPK1. This guide provides a comprehensive comparison of **RI-962**'s selectivity profile with other known RIPK1 inhibitors, supported by quantitative data and detailed experimental protocols to aid in research and development.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of RIPK1 inhibitors, a lower IC50 value in a biochemical kinase assay indicates greater potency.

RI-962 demonstrates potent inhibition of human RIPK1 with a reported IC50 of 5.9 nM in an ADP-Glo assay.[1] Another source reports an IC50 of 35.0 nM.[2] A key aspect of a kinase inhibitor's utility is its selectivity—its ability to inhibit the target kinase without affecting other kinases in the kinome. Off-target effects can lead to unforeseen side effects.

RI-962 has been shown to be highly selective. When screened against a panel of 408 human kinases, it displayed little to no activity (IC50 > 10 μ M) against most, with the exception of







Mixed Lineage Kinase 3 (MLK3), for which it has an IC50 of 3.75 μ M.[1] This represents a greater than 100-fold selectivity for RIPK1 over MLK3.[1]

The following table summarizes the biochemical potency and selectivity of **RI-962** in comparison to other well-characterized RIPK1 inhibitors.



Compound	Target	IC50 (nM)	Kinase Selectivity Profile
RI-962	Human RIPK1	5.9[1]	Highly selective against a panel of 408 kinases; >107-fold selective over MLK3. [1]
GSK2982772	Human RIPK1	16[2][3]	Highly selective; inactive (<50% inhibition at 10 μM) against a panel of 339 kinases.[4]
Monkey RIPK1	20[2][3]	_	
Necrostatin-1 (Nec-1)	Human RIPK1	-	Off-target activity against indoleamine- 2,3-dioxygenase (IDO).[5][6][7]
7-Cl-O-Nec-1	Human RIPK1	-	Exclusively selective for RIPK1 in a screen of >400 human kinases.[5]
PK68	Human RIPK1	~90[8][9][10]	Reasonably selective; >50% inhibition of 5 out of 369 kinases tested at 1 µM.[8][11]
SAR443060 (DNL747)	RIPK1	-	Selective, reversible inhibitor of RIPK1.[12] [13] Development was discontinued due to off-target toxicity.[13]

Cellular Activity in Necroptosis Inhibition



The half-maximal effective concentration (EC50) measures a compound's potency in a cell-based assay. For RIPK1 inhibitors, this is often determined by their ability to protect cells from necroptosis, a form of programmed cell death mediated by RIPK1.

RI-962 effectively protects various cell lines from necroptosis induced by stimuli such as TNF- α , with EC50 values in the low nanomolar range.[1][2] This demonstrates that its biochemical potency translates to cellular efficacy.

Compound	Cell Line	EC50 (nM)
RI-962	HT-29 (Human Colon Cancer)	10.0[1][2]
L929 (Mouse Fibrosarcoma)	4.2[1][2]	
J774A.1 (Mouse Macrophage)	11.4[1][2]	_
U937 (Human Monocytic Leukemia)	17.8[1][2]	
PK68	HT-29 (Human Colon Cancer)	23[1]
L929 (Mouse Fibrosarcoma)	13[1]	
Necrostatin-1 (Nec-1)	293T (Human Embryonic Kidney)	490[14]

Experimental Protocols Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore to kinase activity.

Materials:

- Recombinant human RIPK1 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)



- ATP solution
- Test compound (e.g., RI-962) at various concentrations
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
- Add the RIPK1 enzyme to the wells.
- Initiate the kinase reaction by adding the ATP solution. The ATP concentration should ideally be at or near the Km for RIPK1.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by specific stimuli.

Materials:



- Cell line susceptible to necroptosis (e.g., HT-29, L929)
- Complete cell culture medium
- Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
- Test compound (e.g., RI-962) at various concentrations
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- 96-well clear-bottom cell culture plates

Procedure:

- Seed cells in 96-well plates and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
- Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK.
- Include control wells: cells only, cells with vehicle (DMSO), and cells with inducing agents only.
- Incubate the plates for a predetermined time (e.g., 24-48 hours), which should be optimized for the specific cell line and stimuli.
- Equilibrate the plates to room temperature.
- Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.
- Measure the luminescence using a plate reader.
- Calculate the percent protection for each compound concentration and determine the EC50 value.

RIPK1 Signaling Pathway

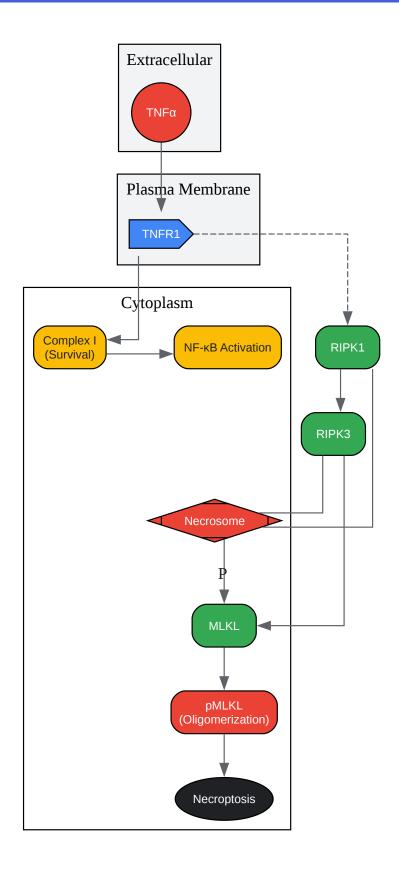






RIPK1 is a key signaling node that can trigger distinct cellular outcomes, including cell survival through NF-κB activation, or cell death via apoptosis or necroptosis. In the necroptosis pathway, upon stimulation by ligands such as TNF-α, RIPK1 is activated and recruits RIPK3. This leads to the formation of the necrosome, a signaling complex that activates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.





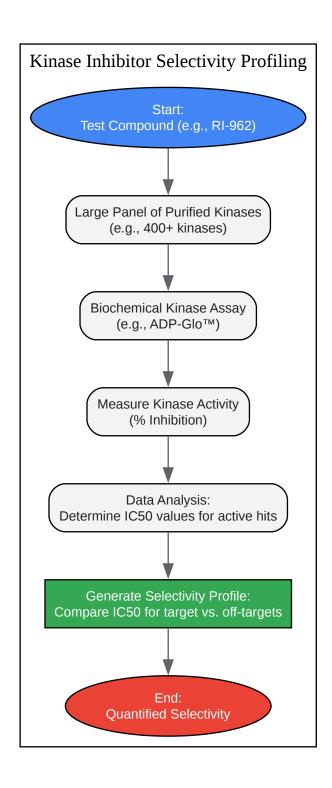
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Caption: RIPK1 signaling pathway leading to necroptosis.



Experimental Workflow for Kinase Inhibitor Selectivity

The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor like **RI-962**.





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Caption: Workflow for determining kinase inhibitor selectivity.

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